Enhanced Lipophilicity Drives Predicted Membrane Permeability: cLogP Comparison with N‑Carbamoyl‑L‑Leucine
The tertiary methyl(propyl)carbamoyl group in CAS 1520596-78-4 replaces the primary carbamoyl –NH₂ of N‑carbamoyl‑L‑leucine (CAS 26117‑20‑4) with an N‑methyl‑N‑propyl substituent, substantially increasing calculated logP (cLogP). Using ChemDraw Professional 21.0 predictions, the target compound has a cLogP of 2.48 ± 0.32, whereas N‑carbamoyl‑L‑leucine has a cLogP of 0.86 ± 0.31, representing an increase of approximately 1.62 log units [1]. This magnitude of lipophilicity enhancement is known to correlate with improved passive membrane permeability and blood‑brain barrier penetration potential, which is critical for CNS or intracellular target engagement [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.48 ± 0.32 (ChemDraw Professional 21.0) |
| Comparator Or Baseline | N‑Carbamoyl‑L‑leucine (CAS 26117‑20‑4); cLogP = 0.86 ± 0.31 |
| Quantified Difference | Δ cLogP ≈ +1.62 log units |
| Conditions | In silico prediction; no experimental logP data available for either compound. |
Why This Matters
A cLogP increase of >1.5 units can shift a compound from poor to moderate membrane permeability, directly influencing whether the molecule reaches intracellular targets or crosses biological barriers — a decisive factor in selecting this scaffold for cellular assay campaigns.
- [1] Calculated using ChemDraw Professional 21.0 (PerkinElmer) based on SMILES structures of CAS 1520596-78-4 and CAS 26117-20-4. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
